molecular formula C15H15N3OS B5752297 4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol

4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No. B5752297
M. Wt: 285.4 g/mol
InChI Key: KWBSDXWWEPWDTO-UHFFFAOYSA-N
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Description

4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a triazole derivative that possesses unique properties, making it a useful compound in biochemical and physiological research.

Mechanism of Action

The mechanism of action of 4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions. These complexes may then interact with biological molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol are still being investigated. However, it has been shown to have potential as an antifungal and antibacterial agent. It has also been shown to have potential as a fluorescent probe for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol in lab experiments is its ease of synthesis. It can be synthesized using standard laboratory techniques and is relatively inexpensive compared to other compounds with similar properties. However, one limitation of using this compound is its limited solubility in water, which may affect its performance in certain experiments.

Future Directions

There are several future directions for the research on 4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol. One potential direction is the investigation of its potential as an antifungal and antibacterial agent. Another direction is the development of new metal complexes using this compound as a ligand for potential applications in catalysis, drug design, and materials science. Additionally, further research can be conducted to explore its potential as a fluorescent probe for the detection of metal ions in biological systems.

Synthesis Methods

The synthesis of 4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol can be achieved by several methods. One common method involves the reaction of 4-methyl-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol with 1-methyl-2-naphthol in the presence of a base. Another method involves the reaction of 4-methyl-5-(hydroxymethyl)-4H-1,2,4-triazole-3-thiol with 1-methyl-2-naphthol in the presence of a dehydrating agent. The synthesis of this compound is relatively simple and can be achieved using standard laboratory techniques.

Scientific Research Applications

4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol has potential applications in various fields of scientific research. It has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis, drug design, and materials science. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. In addition, this compound has been investigated for its potential as an antifungal and antibacterial agent.

properties

IUPAC Name

4-methyl-3-[(1-methylnaphthalen-2-yl)oxymethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-12-6-4-3-5-11(12)7-8-13(10)19-9-14-16-17-15(20)18(14)2/h3-8H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBSDXWWEPWDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)OCC3=NNC(=S)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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